ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is an organic compound with a unique structure that includes a pyrazole ring and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxocyclobutanecarboxylate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A related compound used in the synthesis of pharmaceuticals and agrochemicals.
Ethyl 3-oxocyclobutanecarboxylate: A precursor in the synthesis of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2278285-76-8 |
---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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